Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate

Nitrophenylfuran SAR Antibacterial nitrofuran Nitro group positional isomerism

Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate (CAS 330683-82-4; IUPAC: methyl (2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-oxobutanoate; molecular formula C₁₆H₁₃NO₆; molecular weight 315.28 g/mol) is a synthetic organic compound belonging to the class of nitrophenylfuran derivatives bearing a β-ketoester functionality at the acrylic side-chain. It is commercially available as a research-grade chemical through the Sigma-Aldrich AldrichCPR platform (catalog number L252999, 10 mg packaging).

Molecular Formula C16H13NO6
Molecular Weight 315.28 g/mol
CAS No. 330683-82-4
Cat. No. B12041846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate
CAS330683-82-4
Molecular FormulaC16H13NO6
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESCC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C16H13NO6/c1-10(18)14(16(19)22-2)9-13-6-7-15(23-13)11-4-3-5-12(8-11)17(20)21/h3-9H,1-2H3/b14-9+
InChIKeyJKKQVBDHYSROCQ-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate (CAS 330683-82-4): Structural Identity and Procurement-Relevant Profile


Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate (CAS 330683-82-4; IUPAC: methyl (2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-oxobutanoate; molecular formula C₁₆H₁₃NO₆; molecular weight 315.28 g/mol) is a synthetic organic compound belonging to the class of nitrophenylfuran derivatives bearing a β-ketoester functionality at the acrylic side-chain [1]. It is commercially available as a research-grade chemical through the Sigma-Aldrich AldrichCPR platform (catalog number L252999, 10 mg packaging) . This compound is distinguished from the broader nitrofuran antibacterial class by the presence of a 3-nitrophenyl (meta-nitro) substituent on the furan ring rather than the classical 5-nitro group directly attached to the furan, and by the β-ketoester (2-acetyl-3-oxobutanoate ester) side-chain that provides a distinct electrophilic and metal-chelating pharmacophore absent in simpler nitrofuran acrylates.

Why Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate Cannot Be Substituted by Generic Nitrofuran or Nitrophenylfuran Analogs


Nitrophenylfuran derivatives are not a homogeneous class: the position of the nitro substituent on the phenyl ring (meta vs. para), the nature of the acrylic side-chain (simple acrylate vs. β-ketoester vs. amide), and the ester alkyl group (methyl vs. ethyl) each independently modulate electronic distribution, reactivity, and biological target engagement [1]. The classical antibacterial nitrofurans require a nitro group at the 5-position of the furan ring for activity, a structural feature absent in this compound; conversely, the 3-nitrophenylfuran scaffold was specifically introduced into the nitrofuran SAR landscape to reduce the toxicity associated with furan-nitro reduction while attempting to retain antibacterial potential [2]. Within the 5-(3-nitrophenyl)furan-2-yl series, the β-ketoester side-chain provides a nucleophilic trapping site and divalent metal coordination capacity not present in the simple acrylic acid or acrylate ester analogs, making generic substitution between family members scientifically unsound without experimental verification of functional equivalence.

Quantitative Differentiation Evidence for Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate Versus Its Closest Analogs


Meta-Nitro (3-NO₂) vs. Para-Nitro (4-NO₂) Phenyl Substitution: Class-Level SAR Implications for Toxicity and Activity Profile

The 3-nitrophenylfuran scaffold was explicitly introduced as a structural modification of classical 5-nitrofurans to reduce the toxicity associated with furan-nitro bioreduction [1]. Within the nitrophenylfuran subclass, the position of the nitro group on the phenyl ring (3-nitro vs. 4-nitro) determines the electron-withdrawing resonance effect transmitted through the furan ring to the acrylic side-chain, thereby modulating the electrophilicity of the α,β-unsaturated carbonyl system. The meta-nitro group exerts a purely inductive electron-withdrawing effect (Hammett σₘ = 0.71), whereas the para-nitro group exerts both inductive and strong resonance electron-withdrawing effects (Hammett σₚ = 0.78) [2]. This 0.07 Hammett unit difference translates into measurably distinct reactivity of the exocyclic double bond toward nucleophilic addition and thiol conjugation, which is directly relevant to both target engagement and off-target toxicity profiles. The Il Farmaco 2001 study that established the nitrophenylfuran scaffold as a toxicity-moderated alternative to nitrofurans specifically employed p-nitrophenyl (4-nitro) derivatives; the 3-nitro isomer represents a further electronic perturbation within this design space [1].

Nitrophenylfuran SAR Antibacterial nitrofuran Nitro group positional isomerism Toxicity modulation

β-Ketoester (2-Acetyl-3-oxobutanoate) Side-Chain vs. Simple Acrylate: Metal-Chelation and Nucleophilic Trapping Capacity

Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate incorporates a β-ketoester moiety (acetyl group at the α-position of the acrylate) that is absent in simple 3-[5-(3-nitrophenyl)-2-furyl]acrylate esters. This structural feature creates a 1,3-dicarbonyl system capable of bidentate metal chelation (e.g., Mg²⁺, Zn²⁺, Mn²⁺), a property exploited in enzyme inhibitor design where active-site metal coordination is required [1]. The computed XLogP3 of 2.7 for this compound [2] reflects the balance between the lipophilic nitrophenylfuran core and the polar β-ketoester functionality, whereas simple 3-[5-(3-nitrophenyl)-2-furyl]acrylic acid (lacking the acetyl group) has a lower computed logP due to the free carboxylic acid. The β-ketoester also provides an additional hydrogen bond acceptor site (total H-bond acceptor count = 6 vs. 4 for the simple acrylate acid), increasing the compound's capacity for specific polar interactions with biological targets [2].

β-Ketoester pharmacophore Metal chelation Enzyme inhibition Michael acceptor

Methyl Ester vs. Ethyl Ester Analog (CAS 305341-79-1): Physicochemical Differentiation for Synthetic Handling

The methyl ester (CAS 330683-82-4; MW 315.28 g/mol) and its ethyl ester homolog (CAS 305341-79-1; MW 329.31 g/mol) differ by one methylene unit in the ester alkyl group [1]. This structural difference produces a molecular weight difference of 14.03 g/mol (ΔMW = +4.5% for the ethyl analog). The methyl ester has a computed XLogP3 of 2.7, while the ethyl ester is predicted to have a higher logP (+ ~0.5 log unit based on the π contribution of the additional methylene), directly affecting chromatographic retention, organic solvent partitioning, and passive membrane permeability [2]. In synthetic applications, the methyl ester offers greater atom economy and lower molecular weight per reactive equivalent, while the ethyl ester may provide superior solubility in less polar organic solvents. The predicted boiling point for the methyl ester is 478.5 ± 45.0 °C, and the predicted density is 1.312 ± 0.06 g/cm³ .

Ester homolog comparison Solubility Crystallinity Synthetic intermediate

In Silico Identification in Atrial Fibrillation Drug Repurposing Screen (2025): Molecular Docking-Based Evidence of Target Engagement Potential

In a 2025 Mendelian randomization and drug screening study published in the Journal of Stroke and Cerebrovascular Diseases, the compound with molecular formula C₁₆H₁₃NO₆ (matching the target compound) was identified as one of three candidate compounds demonstrating anti-inflammatory and antibacterial properties alongside good binding affinity in molecular docking against the WIPF1 gene target [1]. The compound was selected from a broader screening library based on its predicted binding affinity and drug-like properties, distinguishing it from the other two candidates (C₁₂H₁₂N₄S and C₁₆H₁₅N₅O₂) by its unique nitrophenylfuran-β-ketoester scaffold. This in silico evidence, while not providing direct IC₅₀ or Kd values, demonstrates that the compound's structural features produce computationally predicted target engagement that warranted its selection over other chemotypes in the screening cascade.

Drug repurposing Molecular docking Atrial fibrillation Anti-inflammatory Antibacterial

Commercial Sourcing Differentiation: AldrichCPR Catalog Grade vs. Custom Synthesis for Research Reproducibility

Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is stocked as a catalog item by Sigma-Aldrich under the AldrichCPR (Chemical Product Research) platform (product number L252999, 10 mg packaging, USD 80.00) . This provides a defined procurement pathway with batch-level quality documentation, in contrast to the ethyl ester analog (CAS 305341-79-1) and other nitrophenylfuran derivatives that require custom synthesis with associated lead times, minimum order quantities, and batch-to-batch variability risks. The AldrichCPR designation indicates that the compound is part of Sigma-Aldrich's curated collection of research compounds, with documented purity specifications and CAS registry validation . Alternative suppliers listing this compound (e.g., CheMenu, catalog CM1067841, purity 95%+) provide additional sourcing options . For laboratories requiring immediate availability and traceable quality documentation for reproducible experimental results, the existence of catalog-numbered stock distinguishes this compound from close analogs that lack established commercial supply chains.

Commercial availability Research chemical sourcing Reproducibility AldrichCPR

Optimal Research and Industrial Application Scenarios for Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate


Medicinal Chemistry: β-Ketoester-Containing Nitrophenylfuran Scaffold for Metalloenzyme Inhibitor Lead Generation

The 1,3-dicarbonyl β-ketoester system in this compound enables bidentate coordination to divalent metal ions (Zn²⁺, Mg²⁺, Mn²⁺) commonly found in metalloenzyme active sites. This property, combined with the electron-deficient nitrophenylfuran core, makes the compound suitable as a fragment or scaffold in metalloenzyme inhibitor discovery programs—particularly for targets where the meta-nitro substitution pattern provides a differentiated electronic profile compared to para-nitro analogs. The in silico identification of this compound in a 2025 drug repurposing study targeting atrial fibrillation-associated pathways [1] supports its prioritization for hit validation in cardiovascular drug discovery contexts.

Chemical Biology: Electrophilic Probe for Thiol-Reactivity Profiling and Covalent Inhibitor Design

The α,β-unsaturated β-ketoester system constitutes a tuned Michael acceptor whose electrophilicity is modulated by the purely inductive (non-resonance) electron-withdrawing effect of the meta-nitro group (σₘ = 0.71). This creates a cysteine-reactive warhead with potentially reduced non-specific thiol reactivity compared to para-nitro analogs (σₚ = 0.78, with additional resonance activation), as established by class-level nitrofuran SAR showing that electronic modulation directly impacts toxicity profiles [2]. The compound can serve as a starting point for structure-activity relationship studies of covalent inhibitors where controlled electrophilicity is critical for selectivity.

Synthetic Organic Chemistry: Functionalized Furan Building Block for Diversity-Oriented Synthesis

The compound's dual reactive handles—the exocyclic α,β-unsaturated ketone (Michael acceptor) and the ester carbonyl (nucleophilic acyl substitution)—enable its use as a versatile building block in diversity-oriented synthesis. The furan ring can undergo electrophilic aromatic substitution at the free β-position, while the nitro group can be selectively reduced to an amine (e.g., H₂, Pd/C) to generate an aniline handle for further derivatization via amide coupling or diazotization. The methyl ester offers superior atom economy compared to the ethyl ester analog for multi-step sequences where molecular weight accumulation must be managed. Immediate catalog availability from Sigma-Aldrich facilitates rapid synthetic feasibility assessment without the delays associated with custom monomer synthesis.

Antibacterial Drug Discovery: Nitrofuran-Alternative Scaffold Evaluation in the Context of Nitro-Reductase-Mediated Resistance

Classical 5-nitrofuran antibiotics (e.g., nitrofurantoin, furazolidone) require bioreductive activation by bacterial nitroreductases, and resistance can emerge through reductase downregulation. The 3-nitrophenylfuran scaffold was specifically designed as part of a structural modification strategy to reduce furan-nitro-associated toxicity while exploring alternative antibacterial mechanisms [2]. This compound provides a tool for investigating whether the nitrophenylfuran-β-ketoester chemotype can evade nitroreductase-dependent resistance mechanisms while retaining antibacterial activity. The 2025 study identifying this compound's antibacterial properties in silico [1] provides preliminary validation for this application direction.

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